molecular formula C13H16N6O3 B2804404 2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 876671-31-7

2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Cat. No. B2804404
CAS RN: 876671-31-7
M. Wt: 304.31
InChI Key: FCEWHHOPVMZQKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Imidazole, a component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” is not detailed in the available sources .


Chemical Reactions Analysis

The chemical reactions involving “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” are not explicitly mentioned in the available literature .

Scientific Research Applications

Chemical Synthesis and Characterization

Acetamide derivatives, including compounds with complex imidazol rings, are subject to extensive chemical synthesis studies. Research in this area often focuses on the synthesis of novel compounds, elucidation of their structures through spectroscopic methods such as NMR, FTIR, MS, and elemental analysis, and the determination of chemical properties like acidity constants (M. Duran & M. Canbaz, 2013). These studies lay the groundwork for further exploration of their potential applications in various fields.

Biological Activities

Several studies have explored the biological activities of acetamide derivatives, especially their anticancer and antimicrobial properties. For instance, derivatives have been synthesized and tested against a panel of human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012). Another aspect of biological activity research includes the evaluation of antimicrobial effects against various bacterial and fungal strains, contributing valuable insights into the development of new antimicrobial agents (Pratibha Sharma et al., 2004).

Catalysis and Material Science Applications

Acetamide derivatives also find applications in catalysis, where they are used as ligands to form metal complexes that serve as catalysts for chemical reactions. For example, manganese(II) complexes of imidazole-based acetamide have been evaluated as catalysts for alkene epoxidation, demonstrating the role of these compounds in facilitating environmentally friendly chemical transformations (Alexia Serafimidou et al., 2008).

Antioxidant Activities

The exploration of antioxidant activities is another area of interest. Compounds such as pyrazole-acetamide derivatives have been synthesized, characterized, and their antioxidant potential evaluated, highlighting their significance in addressing oxidative stress-related conditions (K. Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” is not detailed in the available sources .

Safety and Hazards

The safety and hazards associated with “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” are not detailed in the available sources .

properties

IUPAC Name

2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3/c1-4-17-7(2)5-18-9-10(15-12(17)18)16(3)13(22)19(11(9)21)6-8(14)20/h5H,4,6H2,1-3H3,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEWHHOPVMZQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide

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